1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane
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Overview
Description
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds impart remarkable stability and resistance to degradation, making such compounds valuable in various industrial applications.
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethylsulfanyl group. One common synthetic route involves the reaction of a suitable precursor with sulfur and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale fluorination processes, often requiring specialized equipment to handle the highly reactive fluorine gas.
Chemical Reactions Analysis
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to ethylthiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, often using nucleophilic reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its stability and resistance to degradation make it useful in studying the environmental impact of PFAS.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are valued for their chemical resistance and durability.
Mechanism of Action
The mechanism by which 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane exerts its effects is primarily through its strong carbon-fluorine bonds. These bonds provide exceptional stability, making the compound resistant to chemical and biological degradation. The molecular targets and pathways involved are largely related to its interaction with other chemical species, where it can act as a reactive intermediate or a stable end product.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane stands out due to its unique combination of an ethylsulfanyl group and multiple fluorine atoms. Similar compounds include:
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane: Known for its use in fluoropolymer production.
1,1,2,2,3,3-Hexafluoro-3-(trifluoromethoxy)propane: Another fluorinated compound with similar stability and chemical resistance
Properties
CAS No. |
77416-78-5 |
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Molecular Formula |
C7H5F9OS |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
1-ethylsulfanyl-1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C7H5F9OS/c1-2-18-7(15,16)5(11,12)6(13,14)17-4(10)3(8)9/h2H2,1H3 |
InChI Key |
QUCFOMCUGJWFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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